molecular formula C14H10ClN3O3 B5517891 N'-(2-chlorobenzylidene)-3-nitrobenzohydrazide

N'-(2-chlorobenzylidene)-3-nitrobenzohydrazide

Cat. No.: B5517891
M. Wt: 303.70 g/mol
InChI Key: JGRMBHOYMVSFRT-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N’-(2-chlorobenzylidene)-3-nitrobenzohydrazide” is a benzohydrazide derivative. Benzohydrazides are a class of organic compounds containing a carbonyl group (C=O) bonded to two nitrogen atoms of a hydrazide group (NH-NH2). The “2-chlorobenzylidene” indicates a benzene ring substituted with a chlorine atom at the 2nd position and a double bond to a “hydrazide” group .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, benzohydrazides are typically synthesized through the reaction of carboxylic acids with hydrazine . The “2-chlorobenzylidene” group could potentially be introduced through a condensation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring core, with a chlorine atom substituted at the 2nd position and a hydrazide group attached via a double bond . The presence of the nitro group at the 3rd position would introduce electron-withdrawing characteristics, potentially affecting the compound’s reactivity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nitro group and the electron-donating hydrazide group. The chlorine atom might also participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the nitro group could increase its polarity, potentially affecting its solubility and boiling/melting points .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many benzohydrazide derivatives exhibit biological activity and are used in the development of various pharmaceuticals .

Safety and Hazards

As with any chemical compound, handling “N’-(2-chlorobenzylidene)-3-nitrobenzohydrazide” would require appropriate safety measures. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

Future research on this compound could explore its potential applications, particularly in pharmaceutical or material science. Studies could also investigate its environmental impact and ways to mitigate any potential hazards .

Properties

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN3O3/c15-13-7-2-1-4-11(13)9-16-17-14(19)10-5-3-6-12(8-10)18(20)21/h1-9H,(H,17,19)/b16-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGRMBHOYMVSFRT-CXUHLZMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.